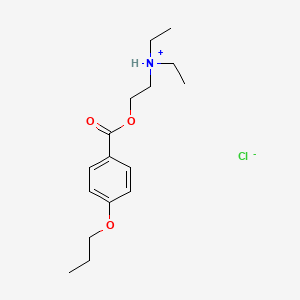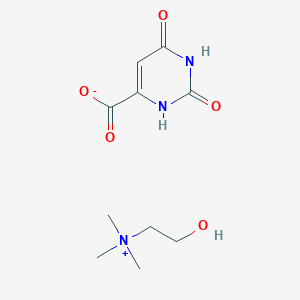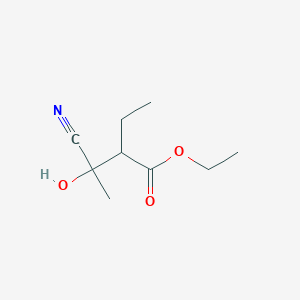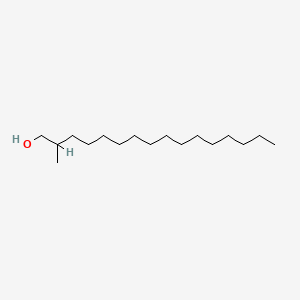
1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)-, commonly known as ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, antipyretic and anti-inflammatory properties. It is a racemic mixture of two enantiomers, R-ibuprofen and S-ibuprofen, with the S-enantiomer being the more active form. Ibuprofen is one of the most commonly used NSAIDs worldwide, and it is available over-the-counter in many countries.
Wissenschaftliche Forschungsanwendungen
Supramolecular Framework Construction
1,3-Benzenedicarboxylic acid derivatives, including 4-hydroxy-5-(1-methylethyl)-, have been utilized in constructing supramolecular frameworks. For instance, hydrothermal reactions of zinc nitrate with various benzenedicarboxylic acid derivatives led to the formation of coordination polymers with diverse structures and properties. These compounds displayed interesting thermal stability and photoluminescent properties, highlighting their potential in materials science and nanotechnology applications (Liu et al., 2010).
Crystal Engineering
In the field of crystal engineering, 1,3-benzenedicarboxylic acid derivatives are widely used as building blocks for creating metal-organic frameworks. These frameworks possess new topologies and intriguing architectures, with potential applications in various domains, including catalysis, gas storage, and more. The ability of these compounds to act as hydrogen-bond acceptors and donors facilitates the generation of supramolecular topologies, contributing significantly to the field of coordination chemistry (Ma et al., 2008).
Photocatalytic Applications
1,3-Benzenedicarboxylic acid derivatives have also found applications in the synthesis of coordination polymers with photocatalytic properties. These polymers have shown efficacy in degrading pollutants like methylene blue under UV irradiation, suggesting their utility in environmental cleanup and pollution control (Liu et al., 2015).
Fluorescent Sensors and Logic Gates
Certain coordination polymers derived from 1,3-benzenedicarboxylic acid and its variants have been explored as fluorescent sensors and logic gates. These compounds can respond to different pH levels, making them useful in sensing and computing applications, particularly in the development of smart materials and molecular electronics (Kan & Wen, 2017).
Photoluminescence and Optical Properties
These derivatives are also significant in the study of photoluminescent properties of coordination polymers. The solid-state luminescence and optical properties of such compounds have been investigated, showing potential for application in optical materials and photonics (Cheng et al., 2016).
Eigenschaften
IUPAC Name |
4-hydroxy-5-propan-2-ylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-5(2)7-3-6(10(13)14)4-8(9(7)12)11(15)16/h3-5,12H,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLMFHBWWLENPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)C(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403295 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- | |
CAS RN |
40946-46-1 | |
| Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-5-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)







